molecular formula C15H15IN2O2 B1390537 Ethyl 2-(benzylamino)-5-iodonicotinate CAS No. 1190198-19-6

Ethyl 2-(benzylamino)-5-iodonicotinate

Cat. No. B1390537
M. Wt: 382.2 g/mol
InChI Key: VAIZNBIRHWTRIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzylamino)-5-iodonicotinate is a chemical compound that is not widely documented. However, it appears to be related to Ethyl 2-(benzylamino)acetate, which is an important chemical, pesticide, and pharmaceutical intermediate with a wide range of applications in the synthesis of chemical products1.



Synthesis Analysis

The synthesis of Ethyl 2-(benzylamino)-5-iodonicotinate is not well-documented in the available literature. However, related compounds such as Ethyl 2-(benzylamino)acetate are known to be important intermediates in the synthesis of various chemical products1.



Molecular Structure Analysis

The molecular structure of Ethyl 2-(benzylamino)-5-iodonicotinate is not readily available. However, a related compound, Ethyl 2-(benzylamino)nicotinate, contains a total of 36 bonds; 20 non-H bonds, 13 multiple bonds, 6 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 secondary amine (aromatic), and 1 Pyridine2.



Chemical Reactions Analysis

The specific chemical reactions involving Ethyl 2-(benzylamino)-5-iodonicotinate are not well-documented. However, related compounds such as tert-butyl carbamates undergo a variety of chemical reactions, which are essential for their transformation into more complex molecules3.



Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-(benzylamino)-5-iodonicotinate are not readily available. However, a related compound, Ethyl 2-(benzylamino)acetate, is known to be a liquid with a molecular weight of 193.25 and is soluble in DMSO1.


Scientific Research Applications

  • Design, Synthesis, and Biological Evaluation of 2-(Benzylamino-2-Hydroxyalkyl)Isoindoline-1,3-Diones Derivatives as Potential Disease-Modifying Multifunctional Anti-Alzheimer Agents

    • Application Summary : This study aimed to seek multifunctional compounds with expected activity against disease-modifying and symptomatic targets. A series of 15 drug-like various substituted derivatives of 2-(benzylamino-2-hydroxyalkyl)isoindoline-1,3-diones was designed by modification of cholinesterase inhibitors toward β-secretase inhibition .
    • Methods of Application : The target compounds were synthesized and tested against eel acetylcholinesterase (eeAChE), equine serum butyrylcholinesterase (eqBuChE), human β-secretase (hBACE-1), and β-amyloid (Aβ-aggregation) .
    • Results or Outcomes : The most promising compound, 12 (2-(5-(benzylamino)-4-hydroxypentyl)isoindoline-1,3-dione), displayed inhibitory potency against eeAChE (IC50 = 3.33 μM), hBACE-1 (43.7% at 50 μM), and Aβ-aggregation (24.9% at 10 μM) .
  • Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol

    • Application Summary : This research presents a protocol for the aza-Michael addition of benzylamine to α,β-unsaturated esters to prepare N-benzylated β-amino esters in the presence of catalytic amounts of DBU (0.2 eq) via solvent-free reaction .
    • Methods of Application : The reactions were carried out in the absence of a solvent, which represents a challenge for organic chemists as it helps to optimize methodologies and contribute to the development of sustainable chemistry .
    • Results or Outcomes : Depending on the α,β-unsaturated esters, a reduction in reaction times was observed, with good to excellent yields for aza-Michael addition .

Safety And Hazards

The safety and hazards associated with Ethyl 2-(benzylamino)-5-iodonicotinate are not well-documented. However, related compounds such as benzyl alcohol are classified as harmful if swallowed or inhaled, and cause serious eye irritation5.


properties

IUPAC Name

ethyl 2-(benzylamino)-5-iodopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O2/c1-2-20-15(19)13-8-12(16)10-18-14(13)17-9-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIZNBIRHWTRIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=CC(=C1)I)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101192223
Record name Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(benzylamino)-5-iodonicotinate

CAS RN

1190198-19-6
Record name Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190198-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-iodo-2-[(phenylmethyl)amino]-3-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101192223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(benzylamino)-5-iodonicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(benzylamino)-5-iodonicotinate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-(benzylamino)-5-iodonicotinate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-(benzylamino)-5-iodonicotinate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(benzylamino)-5-iodonicotinate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-(benzylamino)-5-iodonicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.